4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide
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Overview
Description
4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its potential as an inhibitor of various enzymes, making it a valuable compound in the development of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of benzamide followed by sulfonation and subsequent coupling with phenylsulfamoyl chloride . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for nitration, and sulfonyl chlorides for sulfonation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as cytosolic phospholipase A2α, which plays a role in the inflammatory response . By inhibiting this enzyme, the compound can reduce the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide is unique due to its specific structural features that confer high potency as an enzyme inhibitor. Its combination of nitro and sulfamoyl groups enhances its ability to interact with enzyme active sites, making it more effective compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-nitro-N-[4-(phenylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c23-19(14-6-10-17(11-7-14)22(24)25)20-15-8-12-18(13-9-15)28(26,27)21-16-4-2-1-3-5-16/h1-13,21H,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOAIISFAWGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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